molecular formula C14H9NO2 B1303314 2-(2-Formylphenoxy)benzenecarbonitrile CAS No. 451485-74-8

2-(2-Formylphenoxy)benzenecarbonitrile

Cat. No.: B1303314
CAS No.: 451485-74-8
M. Wt: 223.23 g/mol
InChI Key: WPJDNBMSANPKFI-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)benzenecarbonitrile (2-FPBC) is a highly versatile and valuable chemical compound with a wide range of applications in scientific research. 2-FPBC is an intermediate in the production of a variety of compounds, including pharmaceuticals, dyes, and agricultural chemicals. It has also been used in the synthesis of a variety of organic compounds, such as polymers, polysaccharides, and surfactants. In addition, 2-FPBC is a useful reagent for the synthesis of various other compounds.

Scientific Research Applications

Synthesis and Molecular Structure

Studies on compounds with structures similar to 2-(2-Formylphenoxy)benzenecarbonitrile, such as the synthesis of 1,3,5-Tris(4-formylphenoxy)methyl-2,4,6-trimethylbenzene, demonstrate the intricate design of molecules with potential applications in materials science and organic synthesis. The arrangement of formylphenoxy units in these molecules underlines their potential in creating complex architectures for specific functionalities Bray, Lindoy, & McMurtrie, 2004.

Catalysis and Reaction Mechanisms

Research on the hydroxylation of benzene to phenol using activated carbon as a catalyst sheds light on the potential for green chemistry applications, highlighting the importance of sustainable methods in chemical synthesis Xu et al., 2012. Additionally, the study of phenol gasification in supercritical water provides insights into the reaction pathways and kinetics of processes relevant to the environmental and energy sectors Huelsman & Savage, 2013.

Advanced Materials and Sensing

The development of selective and biocompatible chemosensors for the detection of zinc(II) ions demonstrates the intersection of organic synthesis and materials science, where compounds with specific functionalities are tailored for sensing applications Dey et al., 2016.

Theoretical Studies

Theoretical investigations into the stability and properties of formylphenol and formylaniline compounds offer a deeper understanding of their chemical behavior, which is crucial for designing new molecules with desired properties Gomes, 2009.

Biochemical Analysis

Biochemical Properties

2-(2-Formylphenoxy)benzenecarbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering enzyme conformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular responses and metabolic activities, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. Understanding the transport mechanisms is essential for elucidating the cellular effects of this compound .

Properties

IUPAC Name

2-(2-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJDNBMSANPKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303427
Record name 2-(2-Formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

451485-74-8
Record name 2-(2-Formylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451485-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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